![molecular formula C11H16N2O B2820077 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine CAS No. 2320821-33-6](/img/structure/B2820077.png)
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxypyrrolidine group
Mechanism of Action
Target of Action
It is structurally similar to nicotine , which is known to act as an agonist to most nicotinic acetylcholine receptors (nAChR) .
Mode of Action
Given its structural similarity to nicotine , it may interact with its targets in a similar manner. Nicotine binds to nAChR, mimicking the neurotransmitter acetylcholine and triggering a response .
Biochemical Pathways
Nicotine, a structurally similar compound , affects several pathways, including the dopaminergic, glutamatergic, and GABAergic pathways .
Result of Action
A structurally similar compound, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (tmmp), has been shown to cause persistent depletion of striatal dopamine and induce histologic evidence of nerve terminal degeneration in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with methoxypyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, followed by further functionalization to introduce the methoxypyrrolidine group .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce pyrrolidine derivatives with varying degrees of saturation .
Scientific Research Applications
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar due to the presence of a pyridine ring and a pyrrolidine group.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine scaffold.
Uniqueness
2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(3-methoxypyrrolidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-7-13(9-11)8-10-4-2-3-6-12-10/h2-4,6,11H,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDWBGIBRBHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
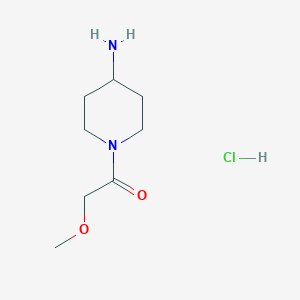
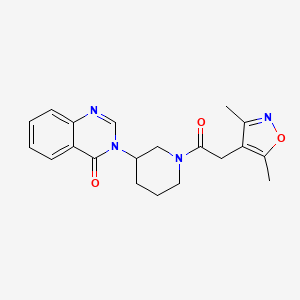
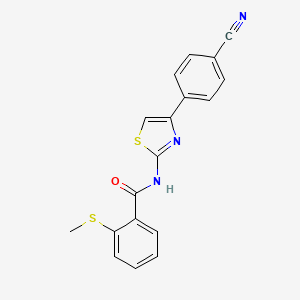

![N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2820002.png)
![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)

![N-(2,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2820007.png)
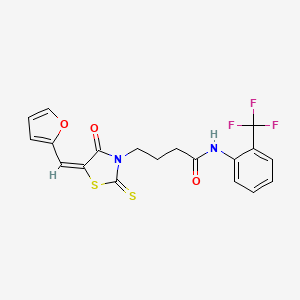
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B2820010.png)
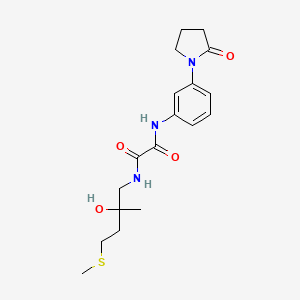
![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)
![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

